N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
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Overview
Description
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a chemical compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a 1,3,4-oxadiazole ring, a phenoxyacetamide moiety, and a methylsulfonylphenyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The phenoxyacetamide moiety is then introduced through a nucleophilic substitution reaction, where phenoxyacetic acid or its derivatives react with the oxadiazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently . Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenoxyacetamide and methylsulfonylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include sulfone derivatives, reduced heterocyclic compounds, and substituted phenoxyacetamide derivatives .
Scientific Research Applications
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In anti-inflammatory applications, the compound inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,4-oxadiazole derivatives, such as:
Uniqueness
What sets N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound with applications across multiple scientific disciplines .
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-26(22,23)14-10-6-5-9-13(14)16-19-20-17(25-16)18-15(21)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVZVMSVOUSRIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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